4-(4-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
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Overview
Description
4-(4-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenyl group at the 4-position and a 2-fluorophenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted anilines with pyrimidine derivatives. One common method involves the reaction of 4-chloroaniline with 2-fluorobenzaldehyde in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent such as ethanol or tetrahydrofuran.
Substitution: Amines, thiols; conditionssolvent such as dimethylformamide or acetonitrile, base such as triethylamine.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the context of its anticancer activity, it may interfere with cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine
- 4-(4-Chlorophenyl)-6-(2-bromophenyl)pyrimidin-2-amine
- 4-(4-Chlorophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine
Uniqueness
4-(4-Chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is unique due to the presence of both chlorine and fluorine substituents, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3/c17-11-7-5-10(6-8-11)14-9-15(21-16(19)20-14)12-3-1-2-4-13(12)18/h1-9H,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZIHDOLRHLTJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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